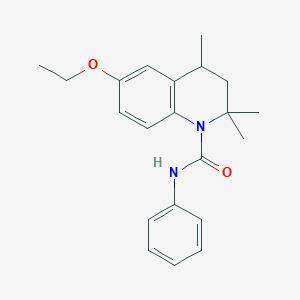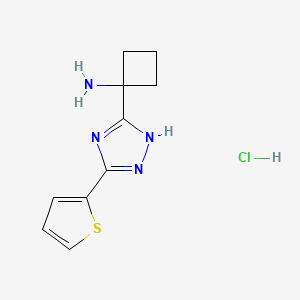![molecular formula C6H10ClNO3 B2531490 (3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride CAS No. 2361578-40-5](/img/structure/B2531490.png)
(3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride” is a chemical compound with a molecular formula of C8H15NO3 . It is also known by other names such as "(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-" . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da . Further physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Synthetic Applications
- Reactivity Studies : Research on tetracyclic 1,5-benzoxazepines, closely related in structure to the compound , has explored synthetic pathways and reactivity, shedding light on potential synthetic applications of complex cyclic compounds (Sekhar, Ramana, & Ramadas, 2001).
- Endoglycosidase Inhibition : Derivatives designed as potential inhibitors against endoglycosidases, such as lysozyme and chitinase, highlight the biochemical relevance of structurally complex cyclic compounds. This suggests potential applications in developing new therapeutic agents (Takahashi, Terayama, Koshino, & Kuzuhara, 1996).
Pharmacological Applications
- Analgesic and Antitumor Activity : Cyclohexanes and tetrahydropyrans bearing aminoethyl moieties have been evaluated for σ1 receptor affinity, showing promising analgesic and antitumor activities. These studies underline the potential pharmacological importance of cyclic compounds with specific functional groups (Kopp et al., 2021).
Chemical Stability and Modification
- Chemical Conversion for New Structures : The chemical conversion of N,N′-Diacetylchitobiose into novel pseudodisaccharides containing a five-membered cyclic N,N-Dimethylguanidine showcases the versatility of cyclic compounds in synthesizing structurally complex and functionally diverse derivatives, pointing towards the ability to generate novel molecules for various applications (Defant et al., 2011).
Mechanistic Insights
- Hydrolysis Mechanism : The kinetics and mechanism of hydrolysis studies, such as those conducted on cyclopentolate hydrochloride, provide fundamental insights into the stability and reactivity of cyclic compounds under various conditions. This knowledge is essential for the development and optimization of pharmaceutical compounds (Roy, 1995).
Future Directions
Properties
IUPAC Name |
(3aR,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c7-3-1-4-5(2-3)10-6(8)9-4;/h3-5H,1-2,7H2;1H/t3?,4-,5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILWXBIVIURPBT-RSCCPHMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1OC(=O)O2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CC1N)OC(=O)O2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2531407.png)


![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531410.png)




![(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531419.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![7-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2531422.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B2531423.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2531429.png)
